1,2-Dibromo-4,5-difluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10239. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-4,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEZQWOKRHOKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50215026 | |

| Record name | 1,2-Dibromo-4,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; mp = 33-35 deg C; [Alfa Aesar MSDS] | |

| Record name | 1,2-Dibromo-4,5-difluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19204 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

64695-78-9 | |

| Record name | 1,2-Dibromo-4,5-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64695-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-4,5-difluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064695789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 64695-78-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dibromo-4,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-4,5-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIBROMO-4,5-DIFLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56N35RZH2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,2-Dibromo-4,5-difluorobenzene CAS number

An In-Depth Technical Guide to 1,2-Dibromo-4,5-difluorobenzene: A Versatile Linchpin in Modern Organic Synthesis

Introduction

This compound is a halogenated aromatic compound that has emerged as a critical building block in advanced organic synthesis.[1] Identified by its CAS Number 64695-78-9 , this molecule is more than a simple aryl halide; its unique substitution pattern offers a powerful platform for the construction of complex molecular architectures.[1][2][3][4] The presence of two adjacent bromine atoms, which can be selectively addressed in cross-coupling reactions, and two fluorine atoms, which modulate the electronic properties of the benzene ring, makes it an invaluable tool for researchers in medicinal chemistry and materials science.[1] This guide, intended for synthetic chemists and drug development professionals, will provide a comprehensive overview of the properties, synthesis, and applications of this versatile reagent, with a focus on the strategic insights that enable its effective use in the laboratory.

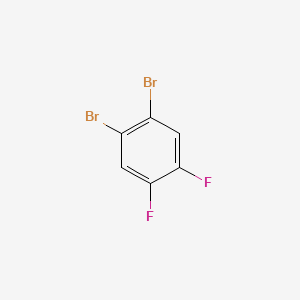

Caption: Molecular Structure of this compound.

Physicochemical and Safety Profile

Understanding the fundamental properties of a reagent is paramount for its safe and effective handling. This compound is typically a white to light yellow crystalline solid or liquid, as its melting point is close to room temperature.[1]

Key Properties

| Property | Value | Source(s) |

| CAS Number | 64695-78-9 | [2][3][4] |

| Molecular Formula | C₆H₂Br₂F₂ | [1][3][4] |

| Molecular Weight | 271.89 g/mol | [1] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [1][5] |

| Melting Point | 32-35 °C | [5] |

| Purity | ≥ 97% (GC) | [1] |

| InChI Key | JTEZQWOKRHOKDG-UHFFFAOYSA-N | [3] |

| SMILES | Fc1cc(Br)c(Br)cc1F |

Safety and Handling

As a halogenated aromatic compound, this compound requires careful handling in a well-ventilated laboratory fume hood. It is classified as a flammable solid and causes skin and serious eye irritation.[6]

-

Hazard Statements : H228 (Flammable solid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures : Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7] Store in a cool, dry place away from ignition sources.[1][6] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[6]

Strategic Applications in Advanced Synthesis

The synthetic utility of this compound stems from its unique arrangement of reactive sites. The two bromine atoms serve as handles for sequential or double cross-coupling reactions, while the electron-withdrawing fluorine atoms activate the C-F bonds for nucleophilic aromatic substitution (SNAr) reactions. This dual reactivity makes it a powerful linchpin for constructing complex molecules.

Linchpin for Chiral Ligand Synthesis in Asymmetric Catalysis

A groundbreaking application of this compound is in the modular assembly of chiral η⁶-benzene ligands for ruthenium-catalyzed asymmetric C-H activation.[8][9] This approach addresses the long-standing challenge of synthesizing structurally diverse and highly tunable catalysts efficiently.

The strategy leverages the compound as a central scaffold, allowing for a concise, two-step functionalization:

-

Double SNAr Reaction : The electron-deficient aromatic ring readily undergoes nucleophilic aromatic substitution at the C-F positions with chiral alcohols or amines. This step installs the chiral directing groups.

-

Double Cross-Coupling Reaction : The two bromine atoms are then substituted, often via Suzuki or Sonogashira coupling, to introduce coordinating groups (e.g., phosphines) that will bind to the metal center.

This modularity allows for the rapid generation of a library of chiral ligands, which is crucial for optimizing catalyst performance in asymmetric reactions like the synthesis of chiral dihydroisoquinolones and indoles.[8][10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound [oakwoodchemical.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. This compound(64695-78-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 1,2-Dibromo-4,5-difluorobenzene: A Versatile Linchpin in Modern Synthesis

This guide provides an in-depth analysis of 1,2-Dibromo-4,5-difluorobenzene, a halogenated aromatic compound of significant interest to researchers and professionals in drug development and material science. We will explore its core physicochemical properties, reactivity, and applications, with a focus on the causal relationships that drive its utility as a versatile synthetic building block.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 64695-78-9) is a strategically substituted benzene ring.[1][2][3] Its molecular structure, featuring vicinal bromine atoms and vicinal fluorine atoms on opposite sides of the ring, imparts a unique combination of reactivity and stability. The electron-withdrawing nature of the fluorine atoms significantly influences the electronic properties of the aromatic ring, while the bromine atoms serve as excellent leaving groups for various cross-coupling reactions.

The precise determination of its molecular weight is fundamental for all stoichiometric calculations in synthesis. The molecular formula is C₆H₂Br₂F₂.[1][3][4][5] Based on atomic masses, its molecular weight is approximately 271.89 g/mol .[1][4][6][7]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂Br₂F₂ | [3][4][5] |

| Molecular Weight | 271.89 g/mol (also cited as 271.88 and 271.90) | [2][3][4][5][6] |

| CAS Number | 64695-78-9 | [2][3][4][5][6] |

| Appearance | White to off-white or pale yellow crystalline powder/solid; may appear as a clear liquid/melt. | [2][3][4] |

| Melting Point | 32 - 35 °C (89.6 - 95 °F) | [4][6][8] |

| Boiling Point | ~208 °C | [2] |

| PubChem CID | 94949 | [4][6] |

| Purity (Typical) | ≥ 97% (GC) | [4] |

Reactivity and Synthetic Versatility

The utility of this compound stems from the distinct reactivity of its halogen substituents. The carbon-bromine bonds are significantly more labile than the carbon-fluorine bonds under typical cross-coupling conditions, allowing for selective functionalization. This differential reactivity is the cornerstone of its role as a "versatile linchpin," enabling sequential, bidirectional modifications of the benzene core.[9][10][11]

Key reaction classes include:

-

Cross-Coupling Reactions: The bromine atoms are excellent substrates for palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[1][12]

-

Nucleophilic Aromatic Substitution (SₙAr): While the C-F bonds are strong, the electron-withdrawing environment can facilitate SₙAr reactions under specific conditions, particularly when further activated. This allows for the introduction of nucleophiles.[10]

This selective reactivity allows chemists to use the molecule as a scaffold, first modifying the C-Br positions and then, if desired, targeting the C-F positions under different reaction conditions.

Caption: Reactivity pathways of this compound.

Applications in Drug Discovery and Material Science

The unique structural and reactive properties of this compound make it an invaluable intermediate in several advanced applications.

Intermediate for Biologically Active Molecules

Fluorinated compounds are of high interest in pharmaceuticals as the inclusion of fluorine can enhance metabolic stability, binding affinity, and lipophilicity.[4][13] This compound serves as a precursor for molecules with potential therapeutic value.

-

Antiproliferative Agents: It has been used as a key intermediate in the synthesis of 2-(2,3-dibromo-5,6-difluorophenyl)propan-2-ol, a compound that exhibited promising activity against various cancer cell lines, marking it as a lead molecule for further drug development.[1]

Linchpin for Advanced Catalyst Ligand Synthesis

Perhaps its most sophisticated application is in the construction of complex chiral ligands for asymmetric catalysis. Asymmetric C-H activation is a highly sought-after transformation in modern chemistry, and ruthenium-based catalysts are economically attractive alternatives to palladium or rhodium.[9][10][11]

A recent breakthrough demonstrated the use of this compound as a central scaffold for a modular, two-step synthesis of highly tunable chiral η⁶-benzene ligands.[9][10][11] This strategy allows for flexible and efficient creation of ligands that empower ruthenium catalysts to achieve high yields and enantioselectivity in asymmetric C-H activation reactions.[9][10][11]

Caption: Modular synthesis of chiral ligands using the subject compound.

Precursor for Advanced Materials

The compound is also a building block in material science.[4] It can be used to synthesize fluorinated polymers with enhanced thermal and chemical resistance.[4] Furthermore, it is a precursor for molecules like 2,2′-dibromo-4,4′,5,5′-tetrafluorobiphenyl, which has potential applications in organic electronics due to its optoelectronic properties.[1]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this substrate. This self-validating workflow includes standard controls and purification steps.

Objective: To synthesize 1-bromo-2-(aryl)-4,5-difluorobenzene.

Methodology:

-

Reaction Setup:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

-

Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst. Using a slight excess of the boronic acid ensures complete consumption of the dibromo starting material.

-

-

Solvent and Base Addition:

-

Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

-

Add a degassed aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) (3.0 eq).

-

Causality: The base is essential for the transmetalation step of the catalytic cycle. A biphasic solvent system is often used to dissolve both the organic substrates and the inorganic base. Degassing removes oxygen which can poison the catalyst.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

-

-

Workup and Purification:

-

Cool the reaction to room temperature.

-

Dilute with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure mono-arylated product.

-

Causality: The aqueous workup removes the inorganic base and salts. Column chromatography separates the desired product from unreacted starting material, homocoupled byproducts, and catalyst residues.

-

Safety, Handling, and Storage

Proper handling of this compound is crucial due to its hazardous properties.[6]

Table 2: GHS Hazard Information

| Hazard Statement | Classification | Description |

| H226 / H228 | Flammable Liquid / Solid | Flammable solid or liquid and vapor.[6][14] |

| H315 | Skin Irritant (Category 2) | Causes skin irritation.[6][14] |

| H319 | Eye Irritant (Category 2) | Causes serious eye irritation.[6][14] |

| H335 | STOT SE (Category 3) | May cause respiratory irritation.[6] |

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2] Use a NIOSH-approved respirator if ventilation is inadequate or dust is generated.[2]

-

Handling: Wash thoroughly after handling.[2] Avoid contact with skin, eyes, and clothing.[2] Use in a well-ventilated area, preferably a chemical fume hood.[2] Keep away from heat, sparks, and open flames.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4] Recommended storage temperature is often 2 - 8 °C.[4] Store away from incompatible substances like strong oxidizing agents.[2][8]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.[2]

-

Skin: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[2]

-

Ingestion: Rinse mouth and drink 2-4 cupfuls of milk or water if conscious.[2]

-

Conclusion

This compound is more than a simple halogenated aromatic. Its precisely arranged substituents provide a platform for selective, high-yield transformations that are central to modern organic synthesis. Its calculated molecular weight of ~271.89 g/mol is the starting point for its use in constructing complex pharmaceuticals, advanced materials, and sophisticated catalyst ligands. For researchers in drug development, its role as a fluorinated building block and as a linchpin for creating novel molecular architectures ensures its continued relevance and importance in the field.

References

- 1. Buy this compound | 64695-78-9 [smolecule.com]

- 2. This compound(64695-78-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound [oakwoodchemical.com]

- 6. This compound | C6H2Br2F2 | CID 94949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. fishersci.com [fishersci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. tcichemicals.com [tcichemicals.com]

1,2-Dibromo-4,5-difluorobenzene physical properties

An In-depth Technical Guide to 1,2-Dibromo-4,5-difluorobenzene: Properties, Applications, and Protocols

Introduction

This compound is a halogenated aromatic compound with the chemical formula C₆H₂Br₂F₂. As a substituted benzene derivative, it belongs to a class of molecules that are fundamental building blocks in modern organic chemistry. Its strategic arrangement of two bromine and two fluorine atoms on the aromatic ring imparts a unique combination of reactivity and stability, making it a highly valuable intermediate in the synthesis of complex organic molecules.[1] This guide provides a comprehensive overview of its core physical properties, spectroscopic signature, applications, and essential safety protocols for researchers, scientists, and professionals in drug development and material science. The compound, identified by CAS Number 64695-78-9, serves as a versatile linchpin for creating advanced materials, pharmaceuticals, and agrochemicals where the introduction of fluorine atoms can significantly enhance biological activity, metabolic stability, and lipophilicity.[1][2][3]

Physicochemical Properties

The physical and chemical characteristics of this compound are foundational to its application in synthesis. These properties dictate the conditions required for storage, handling, and chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂Br₂F₂ | [1][2][4] |

| Molecular Weight | 271.88 g/mol | [2][4][5] |

| Appearance | White to pale yellow or light brown crystalline solid or liquid.[1][2][6] | [1][2][6] |

| Melting Point | 32 - 35 °C (89.6 - 95 °F) | [1][2][4][5][7] |

| Boiling Point | ~208 °C | [4] |

| Flash Point | 44 °C (111.2 °F) - closed cup | [5] |

| Purity / Assay | ≥ 97% to 98% (GC) | [1][5] |

| CAS Number | 64695-78-9 | [1][2][4][5] |

| EC Number | 265-021-1 | [2][4][5] |

| IUPAC Name | This compound | [2] |

| InChI Key | JTEZQWOKRHOKDG-UHFFFAOYSA-N | [2][5] |

| SMILES String | Fc1cc(Br)c(Br)cc1F | [5] |

Structural Insight and Reactivity

The molecular architecture of this compound is key to its synthetic utility. The two bromine atoms serve as excellent leaving groups, making them ideal sites for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. This allows for the sequential and controlled introduction of different functional groups. The electron-withdrawing nature of the two fluorine atoms influences the electronic properties of the benzene ring, impacting the reactivity and regioselectivity of subsequent chemical transformations. This unique combination enables its use as a versatile scaffold in the construction of highly functionalized aromatic systems.[1][8][9]

Spectroscopic Characterization

Authenticating the identity and purity of this compound relies on a combination of spectroscopic techniques. Each method provides a unique fingerprint of the molecule's structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Due to the molecule's symmetry, the two hydrogen atoms are chemically equivalent, resulting in a simplified spectrum.

-

¹⁹F NMR : This is a critical technique for fluorinated compounds, providing distinct signals that confirm the presence and chemical environment of the fluorine atoms.[10]

-

¹³C NMR : The spectrum will show the carbon signals corresponding to the aromatic ring, with chemical shifts influenced by the attached halogen atoms.

-

-

Mass Spectrometry (MS) : The mass spectrum provides unequivocal evidence for the compound's elemental composition. A key feature is the characteristic isotopic pattern of the molecular ion peak caused by the two bromine atoms (⁷⁹Br and ⁸¹Br). This results in a distinctive cluster of peaks (M, M+2, M+4) with an approximate intensity ratio of 1:2:1, which is a definitive signature for a dibrominated compound.[11]

-

Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands that confirm the presence of specific functional groups. Key peaks include those for aromatic C-H stretching, C=C ring stretching, and the distinctive C-F and C-Br stretching vibrations.[2][11]

Applications in Modern Organic Synthesis

This compound is not merely a chemical intermediate but a strategic tool for building molecular complexity, particularly in the fields of medicinal chemistry and materials science.

1. Versatile Linchpin for Ligand Synthesis: Recent research highlights its role as a "versatile linchpin" in the modular assembly of highly tunable chiral ligands.[8][9] Its structure allows for a concise, two-step synthesis where the benzene core can be functionalized bidirectionally. This strategy has been successfully employed to create novel ligands for ruthenium-catalyzed asymmetric C–H activation, a cutting-edge method for constructing chiral molecules efficiently.[8][9]

2. Intermediate for Pharmaceuticals and Agrochemicals: The difluorobenzene motif is prevalent in many bioactive molecules. The fluorine atoms can enhance metabolic stability, improve binding affinity, and increase lipophilicity, all of which are desirable properties for drug candidates and agrochemicals.[1] this compound serves as a key starting material for introducing this valuable structural unit.[1]

3. Building Block for Advanced Materials: The compound is utilized in the development of high-performance polymers and organic electronic materials.[1] The incorporation of fluorinated and brominated aromatic units can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics.[1]

Experimental Workflow: Sequential Cross-Coupling

The dibromo-functionality of the molecule is ideal for sequential or one-pot double cross-coupling reactions, allowing for the controlled and differential functionalization at the C1 and C2 positions. This workflow is fundamental to its application as a versatile building block.

Caption: Sequential functionalization workflow of this compound.

Safety, Handling, and Storage Protocol

Due to its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification:

-

Health Hazards: Causes skin irritation, serious eye irritation, and respiratory tract irritation.[2][4][5] Ingestion may lead to gastrointestinal issues.[4]

-

Physical Hazards: Flammable solid or liquid.[5][12] Keep away from heat, sparks, and open flames.[12]

-

Signal Word: Warning[5]

Step-by-Step Safe Handling Protocol:

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[4][7]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat or protective clothing to prevent skin contact.[4]

-

Respiratory Protection: If engineering controls are insufficient or for spill cleanup, use a NIOSH or EN 149 approved respirator with an appropriate filter for organic vapors/dusts.[4]

-

-

General Handling Practices:

Storage Requirements:

-

Store in a cool, dry, and well-ventilated area.[4]

-

Keep the container tightly sealed to prevent moisture contact and degradation.[4]

-

Store away from incompatible substances, such as strong oxidizing agents.[4][7]

-

For long-term stability, storage at 2 - 8 °C is recommended.[1]

First Aid Measures:

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[4]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[4]

Conclusion

This compound is a cornerstone intermediate for synthetic chemists. Its well-defined physical properties, predictable reactivity, and clear spectroscopic markers make it a reliable and versatile building block. The ability to undergo selective, sequential functionalization has positioned it as a critical component in the synthesis of complex chiral ligands, pharmaceuticals, and advanced materials. However, its utility is matched by its potential hazards, necessitating a disciplined and informed approach to its handling and storage to ensure laboratory safety and experimental integrity. This guide serves as a foundational resource for professionals leveraging the unique chemical potential of this compound in their research and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H2Br2F2 | CID 94949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A14804.14 [thermofisher.com]

- 4. This compound(64695-78-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. This compound 98 64695-78-9 [sigmaaldrich.com]

- 6. A14804.06 [thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound [webbook.nist.gov]

- 12. tcichemicals.com [tcichemicals.com]

Synthesis of 1,2-Dibromo-4,5-difluorobenzene: A Technical Guide for Advanced Chemical Synthesis

This guide provides an in-depth technical exploration of the synthesis of 1,2-Dibromo-4,5-difluorobenzene from 1,2-difluorobenzene. Designed for researchers, chemists, and professionals in drug development and material science, this document moves beyond a simple procedural outline. It delves into the mechanistic underpinnings, strategic considerations for experimental design, safety protocols, and the applications of this versatile chemical intermediate.

Strategic Overview: The Importance of this compound

This compound (CAS No: 64695-78-9) is a halogenated aromatic compound of significant interest in modern organic synthesis.[1][2] Its structure, featuring two bromine atoms and two fluorine atoms on a benzene core, provides multiple reactive sites for subsequent chemical transformations. The bromine atoms serve as excellent handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity in pharmaceutical compounds.[3] Consequently, this molecule is a valuable building block for creating complex active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials such as high-performance polymers.[4][5] Recent research highlights its use as a "versatile linchpin" that allows for flexible and modular synthesis of complex chiral ligands for asymmetric catalysis.[6]

The Core Mechanism: Electrophilic Aromatic Bromination

The synthesis of this compound from 1,2-difluorobenzene is achieved through an electrophilic aromatic substitution (EAS) reaction. This class of reactions is fundamental to aromatic chemistry, but its success hinges on overcoming the inherent stability of the aromatic ring.[7]

2.1. Activation of the Electrophile

Molecular bromine (Br₂) by itself is not electrophilic enough to react with the deactivated difluorinated benzene ring.[7] Therefore, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is required.[8] The catalyst's role is to polarize the Br-Br bond, creating a highly reactive bromine cation-like species ([Br]⁺[FeBr₄]⁻), which is a potent electrophile.[9][10] This activation step is crucial and must be performed under anhydrous conditions, as water can deactivate the Lewis acid catalyst.[8]

The mechanism proceeds in three primary stages:

-

Catalyst Activation: Iron metal can be used as a precursor, reacting with a small amount of bromine to generate the active FeBr₃ catalyst in situ.

-

Electrophilic Attack: The π-electrons of the 1,2-difluorobenzene ring act as a nucleophile, attacking the activated bromine electrophile. This step is the rate-determining step and results in the temporary loss of aromaticity and the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[11]

-

Rearomatization: A weak base, typically the [FeBr₄]⁻ complex, abstracts a proton (H⁺) from the carbon atom bearing the new bromine substituent. This restores the aromatic π-system and regenerates the catalyst, yielding the brominated product and HBr as a byproduct.[10]

2.2. Regioselectivity: The Directing Effect of Fluorine

The fluorine atoms on the starting material are deactivating groups due to their high electronegativity, which withdraws electron density from the ring via the inductive effect. However, they are also ortho, para-directors because their lone pairs can donate electron density through resonance, stabilizing the arenium ion intermediate when substitution occurs at these positions. In the case of 1,2-difluorobenzene, the two available positions for the first bromination are C4 and C3. The C4 position (para to one fluorine and meta to the other) is sterically more accessible and electronically favored, leading to 1-bromo-3,4-difluorobenzene as the primary intermediate. The second bromination is then directed by all three existing substituents to the C5 position, yielding the final this compound product.

Safety and Hazard Management

A thorough understanding and mitigation of risks are paramount. This synthesis involves hazardous materials requiring strict safety protocols.

| Substance | CAS No. | Primary Hazards | Handling Precautions |

| 1,2-Difluorobenzene | 367-11-3 | Highly flammable liquid and vapor (Flash Point: 2°C).[12] Skin and eye irritant. | Handle in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[13] Ground all equipment to prevent static discharge.[14] |

| Bromine | 7726-95-6 | Highly toxic, corrosive, severe burns upon contact. Inhalation can be fatal. Strong oxidizer. | Use only in a chemical fume hood with appropriate PPE, including heavy-duty gloves, face shield, and a respirator if necessary. Have a bromine spill kit and neutralizer (e.g., sodium thiosulfate) readily available. |

| Iron(III) Bromide | 10031-26-2 | Corrosive, causes skin and eye burns. Moisture sensitive. | Handle in a dry environment (e.g., glove box or under an inert atmosphere). Avoid inhalation of dust. |

| This compound | 64695-78-9 | Causes skin and serious eye irritation.[1] May cause respiratory irritation.[15] | Avoid contact with skin and eyes. Wear appropriate PPE. |

Personal Protective Equipment (PPE): Standard PPE includes a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., Viton or a laminate).

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis. Quantities can be adjusted as needed, with corresponding modifications to equipment and reaction times.

4.1. Materials and Reagents

-

1,2-Difluorobenzene (≥99% purity)

-

Bromine (≥99.5% purity)

-

Iron filings or anhydrous Iron(III) bromide (FeBr₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated sodium bisulfite (NaHSO₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or hexanes for recrystallization

4.2. Equipment Setup

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet connected to a scrubber containing sodium thiosulfate solution to trap HBr and excess Br₂), and a pressure-equalizing dropping funnel.

-

Heating mantle with a temperature controller.

-

All glassware must be oven-dried and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).

4.3. Step-by-Step Procedure

-

Reaction Setup: To the three-necked flask, add 1,2-difluorobenzene (1.0 eq) and anhydrous dichloromethane. Begin stirring to ensure the solution is homogenous.

-

Catalyst Addition: Carefully add the Lewis acid catalyst. If using iron filings, add a catalytic amount (approx. 0.02 eq). If using anhydrous FeBr₃, add it portion-wise to control any initial exotherm.

-

Bromine Addition: Charge the dropping funnel with molecular bromine (2.1 eq). Add the bromine dropwise to the stirred solution at room temperature. The addition should be slow enough to maintain control over the reaction temperature, as the bromination is exothermic. The solution will turn a deep red/brown color, and the evolution of HBr gas should be observed.

-

Reaction Progress: After the addition is complete, gently heat the reaction mixture to a mild reflux (approx. 40°C for dichloromethane) and maintain for 2-4 hours. Monitor the reaction's progress using an appropriate technique (e.g., GC-MS or TLC) to confirm the consumption of the starting material and intermediates.

-

Quenching: Once the reaction is complete, cool the flask to 0°C in an ice bath. Slowly and carefully add saturated sodium bisulfite solution to quench any unreacted bromine. Stir until the red/brown color of bromine disappears.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize HBr), water, and finally brine.

-

Drying and Solvent Removal: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purification: The crude product, a solid or oil, should be purified. Recrystallization from a suitable solvent system (e.g., ethanol or hexanes) is typically effective. The pure product should be a white to off-white crystalline solid.[1]

Characterization and Data

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Physical and Spectroscopic Data

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂Br₂F₂ | [1][2] |

| Molecular Weight | 271.88 g/mol | [1][16] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 33-35 °C | [1][16] |

| CAS Number | 64695-78-9 | [2][16] |

| ¹H NMR | A single multiplet is expected for the two aromatic protons. | [17] |

| ¹⁹F NMR | A multiplet is expected for the two equivalent fluorine atoms. | [18] |

| Mass Spectrum | The mass spectrum will show a characteristic isotopic pattern for two bromine atoms. | [2] |

References

- 1. This compound | C6H2Br2F2 | CID 94949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

- 14. 1,2-Difluorobenzene - Safety Data Sheet [chemicalbook.com]

- 15. 1,2-ジブロモ-4,5-ジフルオロベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 16. 1,2-二溴-4,5-二氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 17. This compound(64695-78-9) 1H NMR spectrum [chemicalbook.com]

- 18. spectrabase.com [spectrabase.com]

Spectroscopic Data for 1,2-Dibromo-4,5-difluorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromo-4,5-difluorobenzene is a halogenated aromatic compound with the chemical formula C₆H₂Br₂F₂.[1] This versatile building block is of significant interest to researchers in organic synthesis, materials science, and drug development.[2] Its unique substitution pattern, featuring adjacent bromine and fluorine atoms on a benzene ring, imparts specific reactivity and properties that are highly sought after in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced polymers with enhanced thermal and chemical resistance.[2] A thorough understanding of its spectroscopic characteristics is paramount for its effective utilization and characterization in these fields. This guide provides a comprehensive analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Raman spectroscopy, complete with detailed experimental protocols and data interpretation.

Molecular Structure and Symmetry

The structure of this compound is foundational to understanding its spectroscopic properties. The molecule possesses a C₂ axis of symmetry, which influences the number of unique signals observed in its NMR spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Due to the presence of ¹H, ¹³C, and ¹⁹F nuclei, a comprehensive NMR analysis involves acquiring spectra for all three.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry. The two hydrogen atoms are chemically equivalent, resulting in a single signal.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.8 | Triplet | 2H | H-3, H-6 |

Interpretation: The chemical shift in the aromatic region (around 7.5-7.8 ppm) is expected for protons on a benzene ring. The multiplicity of the signal is predicted to be a triplet due to coupling with the two neighboring fluorine atoms (³JHF).

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Instrument Setup:

-

Use a standard 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Acquisition:

-

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

-

-

Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to show three distinct signals due to the molecule's symmetry. The carbons directly bonded to bromine, those bonded to fluorine, and those bonded to hydrogen are in unique chemical environments.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~105-115 | C-1, C-2 (C-Br) |

| ~118-125 (doublet) | C-3, C-6 (C-H) |

| ~150-160 (doublet of doublets) | C-4, C-5 (C-F) |

Interpretation: The carbons attached to the electronegative halogens are deshielded and appear at lower field. The C-F carbons will exhibit a large one-bond coupling constant (¹JCF), resulting in a doublet. These signals may be further split by smaller two- and three-bond couplings to the other fluorine atom. The C-H carbons will also show coupling to the fluorine atoms. The complexity of proton-decoupled ¹³C spectra for compounds containing both fluorine and protons can be challenging to interpret due to strong and long-range fluorine-carbon couplings.[3]

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent.

-

Instrument Setup:

-

Use a spectrometer with a broadband probe.

-

Lock and shim as for ¹H NMR.

-

-

Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range for aromatic carbons (e.g., 90-170 ppm).

-

A larger number of scans (e.g., 128 or more) is typically needed to achieve a good signal-to-noise ratio.

-

-

Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. For this compound, a single signal is expected due to the chemical equivalence of the two fluorine atoms.

Predicted ¹⁹F NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -130 to -140 | Multiplet | F-4, F-5 |

Interpretation: The chemical shift is in the typical range for fluorine atoms attached to an aromatic ring. The signal will appear as a multiplet due to coupling with the neighboring proton (³JHF) and the other fluorine atom.

Experimental Protocol for ¹⁹F NMR:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup:

-

Use a spectrometer equipped with a fluorine probe or a broadband probe tunable to the ¹⁹F frequency.

-

Lock and shim as for ¹H NMR.

-

-

Acquisition:

-

Acquire the spectrum using a standard ¹⁹F pulse sequence. Proton decoupling can be applied to simplify the spectrum.

-

Set the spectral width to an appropriate range for aromatic fluorine compounds (e.g., -100 to -180 ppm).

-

A reference compound such as CFCl₃ (0 ppm) is typically used for calibration.

-

-

Processing:

-

Process the data as with other NMR experiments.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common technique.

Predicted Mass Spectrum Data:

| m/z | Ion |

| 270, 272, 274 | [M]⁺ (Molecular ion) |

| 191, 193 | [M - Br]⁺ |

| 112 | [M - 2Br]⁺ |

| 93 | [C₆H₂F]⁺ |

Interpretation: The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (¹⁹Br and ⁸¹Br have nearly equal natural abundance). The most prominent fragmentation pathway is expected to be the loss of a bromine atom, followed by the loss of the second bromine atom.

Experimental Protocol for EI-MS:

-

Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or inject a dilute solution in a volatile solvent (e.g., dichloromethane) into a gas chromatograph coupled to the mass spectrometer (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).

Caption: A simplified workflow for obtaining an EI-mass spectrum via GC-MS.

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorptions for the aromatic C-H and C-F bonds, as well as vibrations of the benzene ring.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1450 | Aromatic C=C stretching |

| 1250-1000 | C-F stretching |

| Below 1000 | C-Br stretching, C-H out-of-plane bending |

Experimental Protocol for IR Spectroscopy (Solid):

-

Sample Preparation (Thin Film):

-

Acquisition:

-

Place the salt plate in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the clean salt plate to subtract from the sample spectrum.

-

Raman Spectroscopy

Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of the carbon skeleton.

Predicted Raman Data:

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1550 | Aromatic ring stretching (strong) |

| ~1000 | Ring breathing mode (strong) |

| Below 800 | C-Br and C-F bending and stretching modes |

Experimental Protocol for Raman Spectroscopy (Solid):

-

Sample Preparation: Place a small amount of the solid sample on a microscope slide or in a sample holder.

-

Acquisition:

-

Use a Raman spectrometer with a laser excitation source (e.g., 785 nm).

-

Focus the laser on the sample.

-

Collect the scattered light and record the spectrum.

-

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The combination of NMR, MS, IR, and Raman spectroscopy allows for unambiguous structure elucidation and purity assessment, which are critical for its application in research and development. The provided experimental protocols offer a practical framework for obtaining high-quality spectroscopic data for this and similar compounds.

References

1H NMR and 13C NMR spectra of 1,2-Dibromo-4,5-difluorobenzene

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,2-Dibromo-4,5-difluorobenzene

Introduction

This compound is a halogenated aromatic compound of significant interest in modern organic synthesis. Its symmetrically substituted benzene core, featuring four halogen atoms, makes it a versatile building block or "linchpin" for the modular assembly of complex molecules, including chiral ligands for asymmetric catalysis.[1][2][3] The precise characterization of this compound is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical tool for its structural elucidation.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will move beyond a simple description of spectral data to explain the underlying principles that govern the observed chemical shifts and coupling patterns, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies described are designed to be self-validating, ensuring trustworthy and reproducible results.

Section 1: Structural and Theoretical Underpinnings

To accurately interpret the NMR spectra of this compound, one must first consider its molecular structure, symmetry, and the electronic influence of its substituents.

Molecular Symmetry

The molecule possesses a C₂ᵥ axis of symmetry, which bisects the C1-C2 and C4-C5 bonds. This symmetry element renders the two protons (at C3 and C6) chemically and magnetically equivalent. Likewise, it reduces the number of unique carbon signals in the ¹³C NMR spectrum. The six aromatic carbons give rise to only three distinct signals:

-

C1/C2: The two carbons bonded to bromine.

-

C3/C6: The two carbons bonded to hydrogen.

-

C4/C5: The two carbons bonded to fluorine.

Substituent Effects

Both bromine and fluorine are electronegative halogens that withdraw electron density from the aromatic ring through the inductive effect.[4] This general deshielding effect causes the aromatic protons and carbons to resonate at a lower field (higher ppm) compared to unsubstituted benzene (δ 7.3 ppm for ¹H, δ 128.5 ppm for ¹³C).[5]

-

Fluorine: As the most electronegative element, fluorine exerts a strong inductive effect. Furthermore, its nucleus, ¹⁹F, has a nuclear spin (I) of ½ and is 100% naturally abundant, leading to significant spin-spin coupling with both ¹H and ¹³C nuclei over multiple bonds.[6][7]

-

Bromine: While also electron-withdrawing, bromine's influence on ¹³C chemical shifts is compounded by the "heavy atom effect," which can induce an upfield (shielding) shift on the directly attached carbon, contrary to what electronegativity alone would suggest.[8]

These competing and additive effects create a unique electronic environment that is reflected in the NMR spectra.

Section 2: Analysis of the ¹H NMR Spectrum

Due to the molecule's symmetry, the ¹H NMR spectrum is deceptively simple in appearance, consisting of a single resonance pattern. However, this pattern contains a wealth of structural information encoded in its fine structure.

Chemical Shift (δ)

The two equivalent protons (H3 and H6) are deshielded by four adjacent electron-withdrawing halogens, resulting in a chemical shift significantly downfield from benzene. The observed signal typically appears around δ 7.68 ppm when measured in CDCl₃.[9]

Splitting Pattern and Coupling Constants (J)

The multiplicity of the proton signal is dictated by its coupling to the two fluorine nuclei. Each proton couples to one ortho fluorine (three bonds away, ³J_HF_) and one meta fluorine (four bonds away, ⁴J_HF_).

-

Ortho Coupling (³J_HF_): This coupling is typically in the range of 6-10 Hz for fluorobenzenes.[10]

-

Meta Coupling (⁴J_HF_): This through-bond coupling is smaller, generally in the range of 4-8 Hz.[11]

Because each proton couples to two magnetically non-equivalent fluorine atoms, the signal theoretically appears as a doublet of doublets (dd) . However, if the values of ³J_HF_ and ⁴J_HF_ are very similar, the signal may appear as a pseudo-triplet. The observed spectrum for this compound shows a distinct pattern consistent with a triplet, suggesting that ³J_HF_ ≈ ⁴J_HF_.[9]

Caption: Key ¹H-¹⁹F spin-spin couplings in this compound.

Section 3: Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides confirmation of the molecular symmetry and reveals the electronic impact of the halogens on the carbon framework. Three distinct signals are expected, each split into complex multiplets by C-F coupling.

Chemical Shifts (δ) and C-F Couplings

Aromatic carbons typically resonate between 110-160 ppm.[5] The presence of halogens significantly influences these shifts and introduces C-F coupling, which is invaluable for assignment.

-

C4/C5 (Fluorine-bearing carbons): These carbons appear as a large doublet due to the one-bond coupling to their directly attached fluorine (¹J_CF_). This coupling constant is typically very large, often exceeding 240 Hz.[12] This signal will be further split by the adjacent fluorine atom (a two-bond coupling, ²J_CF_). The chemical shift is influenced by both the attached fluorine and the adjacent bromine.

-

C3/C6 (Hydrogen-bearing carbons): These carbons are coupled to two different fluorine atoms. The signal will appear as a doublet of doublets arising from a two-bond coupling (²J_CF_) to the ortho fluorine and a three-bond coupling (³J_CF_) to the meta fluorine.

-

C1/C2 (Bromine-bearing carbons): These carbons are also coupled to two fluorine atoms, resulting in a doublet of doublets from three-bond (³J_CF_) and four-bond (⁴J_CF_) couplings. The chemical shift of these carbons is subject to the heavy atom effect of bromine.[8]

Caption: Logical relationship between carbon signals and key C-F couplings.

Section 4: Summary of NMR Data

The following tables summarize the expected and observed NMR data for this compound.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3, H6 | ~7.68[9] | Triplet (t) or dd | ³J_HF_ ≈ ⁴J_HF_ ≈ 8.5 Hz |

Table 2: Predicted ¹³C NMR Data

| Position | Predicted Shift Range (ppm) | Multiplicity (due to C-F) | Expected Coupling Constants (J, Hz) |

| C4, C5 | 145-155 | Doublet of doublets (dd) | ¹J_CF_ > 240; ²J_CF_ ≈ 15-25 |

| C3, C6 | 120-130 | Doublet of doublets (dd) | ²J_CF_ ≈ 15-25; ³J_CF_ ≈ 5-10 |

| C1, C2 | 110-120 | Doublet of doublets (dd) | ³J_CF_ ≈ 5-10; ⁴J_CF_ ≈ 1-5 |

Note: Specific ¹³C chemical shifts and coupling constants require experimental measurement or high-level computational prediction.

Section 5: Experimental Protocol for NMR Data Acquisition

This protocol outlines a robust, self-validating method for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

-

Analyte: Use this compound (CAS 64695-78-9) of ≥98% purity.[13]

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. It offers excellent solubility for the compound and its residual proton signal (δ ~7.26 ppm) does not interfere with the analyte signal.[14]

-

Concentration: Prepare a solution by dissolving 10-15 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration is optimal for obtaining a strong signal in a reasonable time, especially for the less sensitive ¹³C nucleus.

-

Standard: CDCl₃ typically contains tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Verify its presence or add a small amount if necessary.

-

Sample Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coils (typically ~4 cm).

Spectrometer Setup and Data Acquisition

The following parameters are based on a standard 400 MHz NMR spectrometer.[15]

Caption: Standardized workflow for NMR spectral acquisition and analysis.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Spectral Width: 12-15 ppm (e.g., -2 to 13 ppm).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 5 seconds. A longer delay ensures full relaxation for accurate signal integration, although integration is trivial for this single-signal spectrum.

-

Number of Scans (ns): 8-16 scans.

-

Receiver Gain: Optimize automatically.

¹³C NMR Acquisition (Proton Decoupled):

-

Pulse Program: Standard single-pulse with proton decoupling (zgpg30).

-

Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024 or more. The ¹³C nucleus is much less sensitive than ¹H, requiring more scans to achieve a good signal-to-noise ratio.

-

Receiver Gain: Optimize automatically.

Data Processing

-

Fourier Transform (FT): Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) and perform the Fourier transform.

-

Phasing: Manually phase the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

Conclusion

The NMR spectra of this compound are a classic example of how molecular symmetry and the interplay of substituent effects manifest in a powerful analytical technique. The ¹H spectrum, while simple, reveals key structural information through its characteristic triplet-like pattern arising from H-F coupling. The ¹³C spectrum confirms the structure's symmetry with three distinct carbon signals, each providing a unique signature through complex C-F splitting patterns. By following the robust experimental protocol outlined in this guide, researchers can reliably obtain and accurately interpret these spectra, ensuring the confident structural verification of this important synthetic intermediate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. youtube.com [youtube.com]

- 5. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. biophysics.org [biophysics.org]

- 8. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. This compound(64695-78-9) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound 98 64695-78-9 [sigmaaldrich.com]

- 14. chem.washington.edu [chem.washington.edu]

- 15. rsc.org [rsc.org]

An In-depth Technical Guide to the Infrared (IR) and Raman Spectra of 1,2-Dibromo-4,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the vibrational spectra of 1,2-Dibromo-4,5-difluorobenzene, a key intermediate in the synthesis of pharmaceuticals and advanced materials. By integrating theoretical principles with experimental considerations, this document serves as an essential resource for researchers utilizing infrared (IR) and Raman spectroscopy for the characterization of complex halogenated aromatic compounds. The guide details the theoretical framework for vibrational spectroscopy of this molecule, outlines experimental protocols for acquiring high-quality spectra, and presents a thorough interpretation of the spectral data, supported by computational modeling.

Introduction: The Significance of Vibrational Spectroscopy in Characterizing this compound

This compound (C₆H₂Br₂F₂) is a halogenated aromatic compound of significant interest in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials.[1] Its utility as a building block stems from the unique reactivity conferred by the presence of both bromine and fluorine substituents on the benzene ring.[1] Accurate and unambiguous characterization of this molecule is paramount for quality control, reaction monitoring, and structural elucidation of its derivatives.

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide a molecular fingerprint based on the vibrational modes of a molecule. These techniques are exceptionally sensitive to the specific arrangement of atoms and the nature of the chemical bonds, making them ideal for the structural confirmation of this compound and for distinguishing it from its isomers.

This guide provides a detailed exploration of the IR and Raman spectra of this compound, offering a foundational understanding for researchers in drug development and materials science. We will delve into the theoretical underpinnings of its vibrational behavior, present methodologies for spectral acquisition and analysis, and provide a detailed assignment of the observed vibrational bands.

Molecular Structure and Symmetry

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

The 30 fundamental vibrational modes of this compound can be classified into the following irreducible representations of the C₂ᵥ point group: 11A₁ + 4A₂ + 5B₁ + 10B₂.

-

A₁ modes: These are symmetric with respect to all symmetry operations. They are active in both IR and Raman spectroscopy.

-

A₂ modes: These are antisymmetric with respect to the mirror planes. They are only Raman active.

-

B₁ and B₂ modes: These are antisymmetric with respect to one of the mirror planes. They are active in both IR and Raman spectroscopy.

This theoretical framework is crucial for the assignment of vibrational bands observed in the experimental spectra.

Theoretical Foundations of IR and Raman Spectroscopy

Infrared and Raman spectroscopy are complementary techniques that probe the vibrational energy levels of molecules.

-

Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A vibrational mode is IR active only if it results in a change in the molecule's dipole moment.

-

Raman Spectroscopy: This technique involves the inelastic scattering of monochromatic light, typically from a laser. When a photon interacts with a molecule, it can be scattered with a different frequency. The frequency shift corresponds to the energy of a vibrational mode. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule.

For centrosymmetric molecules, the rule of mutual exclusion states that vibrations that are IR active are Raman inactive, and vice versa. While this compound is not centrosymmetric, the differences in selection rules for IR and Raman spectroscopy still provide complementary information for a complete vibrational analysis.

Experimental Methodology

Fourier Transform Infrared (FTIR) Spectroscopy

A high-quality FTIR spectrum of this compound can be obtained using the following protocol:

-

Sample Preparation: For solid samples, the KBr pellet technique is commonly employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent disk. Alternatively, for low-melting solids or liquids, a thin film can be prepared between two KBr or NaCl plates.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 66V model, is used.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared region (4000-400 cm⁻¹) with a resolution of at least 2 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Fourier Transform (FT)-Raman Spectroscopy

The complementary FT-Raman spectrum can be acquired as follows:

-

Sample Preparation: A small amount of the solid sample is placed in a glass capillary tube or an aluminum sample holder.

-

Instrumentation: An FT-Raman spectrometer, often an accessory to an FTIR instrument (e.g., Bruker FRA-106), is used. A near-infrared laser, such as a Nd:YAG laser (1064 nm), is employed for excitation to minimize fluorescence.

-

Data Acquisition: The spectrum is recorded in the Stokes region (typically 3500-50 cm⁻¹) with a laser power of around 200-300 mW. A high-resolution spectrum is obtained by co-adding a large number of scans.

Experimental Workflow for Vibrational Spectroscopic Analysis

References

The Strategic Linchpin: An In-depth Technical Guide to the Application of 1,2-Dibromo-4,5-difluorobenzene in Advanced Crystal Engineering

Abstract

This technical guide provides a comprehensive overview of 1,2-dibromo-4,5-difluorobenzene, a halogenated aromatic compound of significant interest to researchers, scientists, and professionals in drug development and materials science. Moving beyond a simple recitation of properties, this document delves into the strategic utility of this molecule as a highly versatile building block, or "linchpin," for the rational design of complex molecular architectures. We will explore its synthesis, the nuanced interplay of its intermolecular forces, and its pivotal role in the modular assembly of advanced functional materials, with a specific focus on its application in the synthesis of state-of-the-art chiral ruthenium catalysts. This guide is intended to serve as a practical and insightful resource, bridging the gap between fundamental chemical properties and field-proven applications.

Introduction: The Unique Profile of a Polysubstituted Benzene

This compound is a solid, crystalline organic compound with the molecular formula C₆H₂Br₂F₂.[1][2] Its benzene core is symmetrically substituted with two vicinal bromine atoms and two vicinal fluorine atoms, creating a unique electronic and steric profile. This substitution pattern is not merely an arbitrary arrangement of halogens; it is a deliberate design that imparts a combination of reactivity, stability, and specific intermolecular interaction capabilities that make it an invaluable tool in the synthetic chemist's arsenal.

The presence of both bromine and fluorine atoms allows for orthogonal chemical modifications, a feature that is highly sought after in the construction of complex molecules.[3] Furthermore, the electron-withdrawing nature of the fluorine atoms and the propensity of the bromine atoms to engage in halogen bonding create a rich landscape of non-covalent interactions that can be exploited in the design of supramolecular assemblies and crystalline materials.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂Br₂F₂ | [1] |

| Molecular Weight | 271.88 g/mol | [1][2] |

| CAS Number | 64695-78-9 | [1][2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 33-35 °C | [1][2] |

| IUPAC Name | This compound | [1] |

Synthesis and Strategic Functionalization

The preparation of this compound is typically achieved through the direct bromination of 1,2-difluorobenzene. This electrophilic aromatic substitution is a well-established transformation in organic chemistry.

General Synthetic Protocol: Bromination of 1,2-Difluorobenzene

The following protocol is a representative procedure for the synthesis of this compound.

Step 1: Reaction Setup

-

In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with 1,2-difluorobenzene (1.0 eq).

-

A catalytic amount of iron powder (e.g., 0.03 eq) is added to the flask.

Step 2: Bromination

-

Liquid bromine (2.3 eq) is added to the dropping funnel.

-

The bromine is added dropwise to the stirred solution of 1,2-difluorobenzene at a controlled temperature (e.g., 20 °C). The reaction is exothermic and the addition rate should be adjusted to maintain the desired temperature.

Step 3: Reaction Completion and Work-up

-

After the addition of bromine is complete, the reaction mixture is stirred at an elevated temperature (e.g., 40-50 °C) for several hours to ensure complete conversion.

-

The reaction is then cooled to room temperature and quenched by carefully pouring it into an aqueous solution of a reducing agent (e.g., sodium bisulfite or sodium thiosulfate) to destroy any unreacted bromine.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

Step 4: Purification

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel.

The true synthetic utility of this compound lies in its capacity for selective, stepwise functionalization, a concept elegantly demonstrated in the work of Li, J. et al. in the Journal of the American Chemical Society.

The Role of this compound in Crystal Engineering

The term "crystal engineering" refers to the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. This compound is an exemplary molecule in this context due to the specific non-covalent interactions its substituents can form.

-

Halogen Bonding: The bromine atoms on the benzene ring possess a region of positive electrostatic potential on their outermost surface (the σ-hole), which can interact favorably with electron-rich atoms or functional groups. This directional and specific interaction, known as halogen bonding, is a powerful tool for controlling the assembly of molecules in the solid state.

-

π-π Stacking: The electron-deficient aromatic ring of this compound can participate in π-π stacking interactions with electron-rich aromatic systems. These interactions are crucial for the formation of layered structures in crystals.

-

Other Weak Interactions: Van der Waals forces and dipole-dipole interactions also contribute to the overall packing of molecules in the crystal lattice. The interplay of these forces dictates the final crystal structure and, consequently, the material's properties.

Case Study: A Modular Assembly Strategy for Chiral Ruthenium Catalysts

A recent breakthrough in the field of asymmetric catalysis highlights the strategic importance of this compound. Researchers developed a modular assembly strategy for the synthesis of highly tunable chiral η⁶-benzene ruthenium (BenRu) catalysts, which are cost-effective alternatives to palladium and rhodium catalysts.

In this work, this compound serves as a rigid and versatile "linchpin," allowing for a concise, two-step synthesis of a library of chiral ligands. The synthetic strategy involves a double S N Ar reaction at the C-F positions, followed by a coupling reaction at the C-Br positions. This bidirectional functionalization allows for a high degree of tunability of the steric and electronic properties of the resulting catalyst.

Figure 1: A diagram illustrating the modular assembly of chiral BenRu catalysts, with this compound as the central linchpin.

The successful synthesis and high performance of these catalysts were unequivocally confirmed by single-crystal X-ray diffraction analysis of the final ruthenium complexes. The crystallographic data for two of these complexes are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition numbers 2502973 and 2502974 . This structural verification is paramount, as it provides definitive proof of the molecular connectivity and the three-dimensional arrangement of the atoms, which is essential for understanding the catalyst's mechanism of action and for the rational design of future generations of catalysts.